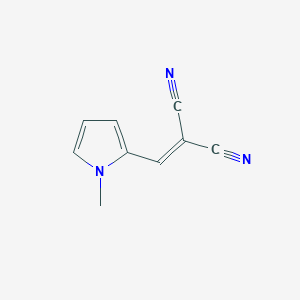
1H-Indazol-3-amin
Übersicht
Beschreibung
1H-Indazol-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H7N3. It is a derivative of indazole, a bicyclic structure composed of a pyrazole ring fused to a benzene ring.
Wissenschaftliche Forschungsanwendungen
1H-Indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 1H-Indazol-3-amine is the Tyrosine-protein kinase JAK2 . This protein plays a crucial role in signal transduction from various cell surface receptors to influence cell proliferation, survival, and differentiation .
Mode of Action
1H-Indazol-3-amine interacts with its target by acting as a hinge-binding fragment . In the case of the drug Linifanib, it has been demonstrated that 1H-Indazol-3-amine binds effectively with the hinge region of tyrosine kinase . This interaction leads to changes in the activity of the target protein, influencing the cellular processes it regulates .
Biochemical Pathways
The compound affects the p53/MDM2 pathway and the activity of Bcl2 family members . These pathways are involved in regulating cell cycle progression and apoptosis, respectively . By inhibiting these pathways, 1H-Indazol-3-amine can influence cell proliferation and survival .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site to exert its effects .
Result of Action
1H-Indazol-3-amine has demonstrated promising antitumor activity. It has been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . Moreover, it has been shown to affect apoptosis and cell cycle progression possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Action Environment
The action, efficacy, and stability of 1H-Indazol-3-amine can be influenced by various environmental factors. For instance, storage conditions such as light exposure and temperature can affect the stability of the compound . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other molecules and the pH of the surroundings .
Safety and Hazards
1H-Indazol-3-amine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
Indazole derivatives, including 1H-Indazol-3-amine, have diverse biological activities and have attracted great attention due to their potential in drug development . Future research could focus on exploring the medicinal properties of 1H-Indazol-3-amine for the treatment of various pathological conditions .
Biochemische Analyse
Biochemical Properties
1H-Indazol-3-amine has been demonstrated to be an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase . This interaction with tyrosine kinase suggests that 1H-Indazol-3-amine may play a role in biochemical reactions involving this enzyme.
Cellular Effects
1H-Indazol-3-amine and its derivatives have been evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . Compound 6o, a derivative of 1H-Indazol-3-amine, exhibited a promising inhibitory effect against the K562 cell line . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of 1H-Indazol-3-amine involves its structure as an effective hinge-binding fragment. In Linifanib, 1H-Indazol-3-amine binds effectively with the hinge region of tyrosine kinase . This binding interaction suggests that 1H-Indazol-3-amine may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of 1H-Indazol-3-amine in laboratory settings are limited, its derivatives have been evaluated for their inhibitory activities against various human cancer cell lines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indazol-3-amine can be synthesized through various methods. One common approach involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which is then cyclized to produce 1H-indazole. Subsequent amination of 1H-indazole yields 1H-indazol-3-amine .
Industrial Production Methods: Industrial production of 1H-Indazol-3-amine typically involves optimized synthetic routes to ensure high yield and purity. For instance, the reaction of 3-bromo-6-chloro-2-fluorobenzonitrile with ethanol and hydrazine hydrate at elevated temperatures can produce 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces oxides of 1H-Indazol-3-amine.
Reduction: Yields amine derivatives.
Substitution: Forms various substituted indazole derivatives.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: A parent compound with similar biological activities.
2H-Indazole: Another tautomeric form with distinct properties.
3-Amino-1H-indazole: A closely related compound with similar applications.
Uniqueness: 1H-Indazol-3-amine is unique due to its specific binding affinity to tyrosine kinases and its potential as a scaffold for developing low-toxic anticancer agents. Its ability to selectively inhibit cancer cell lines while sparing normal cells makes it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDKKULPWTHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061243 | |
| Record name | 1H-Indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-05-5 | |
| Record name | 1H-Indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-3-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-3-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)




![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)



